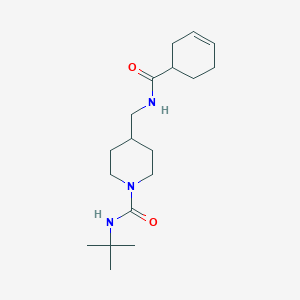

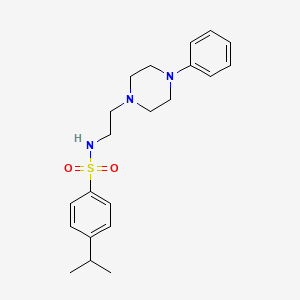

Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

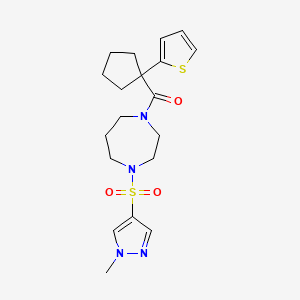

The compound is a derivative of piperazine, which is a common moiety in various bioactive compounds . Piperazine derivatives have been used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis Analysis

The synthesis of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecular structure of the similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .Chemical Reactions Analysis

Piperazine derivatives have been used as building blocks in the synthesis of several novel organic compounds . They have been used as spacers in pleuromutilin derivatives, linkers in piperazine based hydroxamic acids as histone acylase (HDAC) inhibitors, and starting material for spiro-compounds in radiopharmaceutical research .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Organic Compounds

Piperazine and its derivatives, such as Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from piperazine have shown a wide spectrum of biological activities. These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities . The diverse biological activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .

Antibacterial Activities

Both Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate and its derivatives were screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

X-ray Diffraction Studies

The structures of Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate and its derivatives were confirmed by single crystal X-ray diffraction analysis . The crystal structure of these compounds adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Molecular Structure Analysis

The crystal and molecular structure of Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate has been reported . These data represent a crystallographically characterized example of a molecular compound with a piperazine building block, which found various applications in the preparation of biologically active compounds in pharmaceutical research .

Sustainable Synthesis

Tertiary butyl esters, such as Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate, find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4.ClH/c1-5-19-13(18)16-8-6-15(7-9-16)10-12(17)11-20-14(2,3)4;/h12,17H,5-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIIBNRLXPCBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

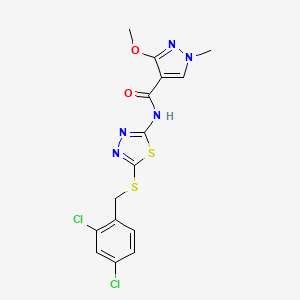

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)

![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)

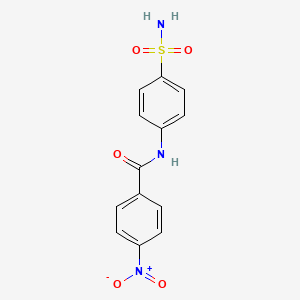

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)

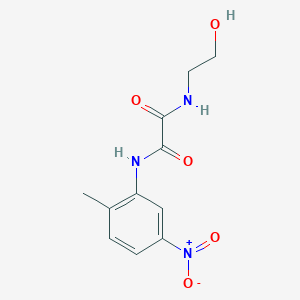

![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)